molecular formula C13H19N5 B11868786 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 21254-05-7

1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11868786
CAS No.: 21254-05-7
M. Wt: 245.32 g/mol
InChI Key: URMADHLLGFFHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. The unique structure of this compound makes it a promising candidate for further research and development in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-1H-pyrazole with ethyl isocyanate, followed by cyclization with cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and suppression of nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific cyclohexyl and ethyl substitutions, which contribute to its distinct pharmacological profile. These substitutions enhance its binding affinity to CDK2 and improve its cytotoxic activity against cancer cells compared to other similar compounds .

Properties

CAS No.

21254-05-7

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-cyclohexyl-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H19N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,15,16)

InChI Key

URMADHLLGFFHPT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.